molecular formula C7H12N2 B1289976 2-(1-Aminocyclopentyl)acetonitrile CAS No. 753023-64-2

2-(1-Aminocyclopentyl)acetonitrile

Cat. No.: B1289976
CAS No.: 753023-64-2
M. Wt: 124.18 g/mol
InChI Key: KMZIDSDDZXMWPC-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopentyl)acetonitrile is an organic compound with the molecular formula C7H12N2 It is characterized by the presence of an aminocyclopentyl group attached to an acetonitrile moiety

Safety and Hazards

The compound is associated with several hazards. It has been assigned the signal word “Danger” and is represented by the pictogram of a skull and crossbones . Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing the compound’s mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)acetonitrile typically involves the reaction of cyclopentanone with ammonia and hydrogen cyanide. The process can be summarized as follows:

    Cyclopentanone: reacts with to form an imine intermediate.

  • The imine intermediate then reacts with hydrogen cyanide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminocyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted aminocyclopentyl derivatives.

Scientific Research Applications

2-(1-Aminocyclopentyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The aminocyclopentyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in various chemical reactions within biological systems, contributing to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminocyclohexyl)acetonitrile: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    2-(1-Aminocyclobutyl)acetonitrile: Contains a cyclobutyl ring, making it structurally similar but with different ring strain and reactivity.

Uniqueness

2-(1-Aminocyclopentyl)acetonitrile is unique due to its specific ring size and the presence of both an amino group and a nitrile group. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-aminocyclopentyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZIDSDDZXMWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 15.91 g (0.15 mol) of cyclopentylideneacetonitrile in 170 ml of an aqueous ammonia solution (29%) and 57 ml of methanol was heated at 100° C. in a sealed tube for 24 h. The reaction mixture was concentrated, and the residue was chromatographed on silica gel eluting with a mixture of dichloromethane/methanol in the proportions 90/10 to afford 12.15 g of the product as a colorless oil.
Quantity
15.91 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One

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